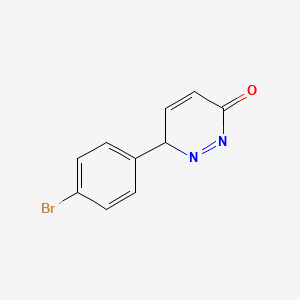

3-(4-bromophenyl)-3H-pyridazin-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O |

|---|---|

Molecular Weight |

251.08 g/mol |

IUPAC Name |

3-(4-bromophenyl)-3H-pyridazin-6-one |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6,9H |

InChI Key |

OXLWJXLMVLQOLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=NC1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3 4 Bromophenyl 3h Pyridazin 6 One

General Methodologies for Pyridazinone Synthesis

The synthesis of the pyridazinone ring system, a key structural motif in medicinal chemistry, is well-established and typically relies on the formation of the core heterocyclic structure from acyclic precursors.

Cyclocondensation Reactions in Pyridazinone Formation

The most prevalent method for constructing the pyridazinone core is through the cyclocondensation reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. researchgate.net Specifically for pyridazin-6-ones, γ-keto acids are the ideal starting materials. The reaction involves the initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable six-membered heterocyclic ring.

This approach is versatile, allowing for the introduction of various substituents on the pyridazinone ring by selecting appropriately substituted γ-keto acid precursors. The reaction of 3-aroylprop-2-enoic acids with hydrazine hydrate (B1144303) in a suitable solvent like boiling ethanol (B145695) is a common pathway to produce the corresponding pyridazinone derivatives. ekb.eg Similarly, one-pot multistep reactions starting from substituted acetophenones and glyoxalic acid, followed by ring closure with hydrazine hydrate, have been developed for efficient pyridazinone synthesis. nih.gov

Precursor Synthesis for the 3-(4-bromophenyl) Moiety

The synthesis of the target compound requires a precursor that incorporates the 4-bromophenyl group at the appropriate position. The key intermediate is typically a γ-keto acid bearing the 4-bromophenyl substituent, such as 4-(4-bromophenyl)-4-oxobutanoic acid.

The synthesis of such precursors often starts from commercially available 4-bromo-substituted aromatic compounds. For example, 3-(4-bromobenzoyl)prop-2-enoic acid can serve as a valuable precursor for a variety of heterocyclic compounds, including pyridazinones. researchgate.net This intermediate can be prepared through methods like the Friedel-Crafts acylation of bromobenzene (B47551) with succinic anhydride (B1165640). Another approach involves starting with 4-bromoacetophenone, which can be used to construct more complex precursors. uzh.chnih.gov For instance, the Pfitzinger reaction, which condenses isatin (B1672199) with 4-bromoacetophenone, is used to prepare 2-(4-bromophenyl)quinoline-4-carboxylic acid, demonstrating a method to incorporate the bromophenyl moiety into a larger structure. nih.gov

Table 1: Key Precursors for Pyridazinone Synthesis

| Precursor Type | Example Compound | Resulting Heterocycle |

|---|---|---|

| γ-Keto Acid | 4-(4-bromophenyl)-4-oxobutanoic acid | 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one |

| Unsaturated γ-Keto Acid | 3-(4-bromobenzoyl)prop-2-enoic acid | 6-(4-bromophenyl)pyridazin-3(2H)-one |

Specific Synthetic Pathways for 3-(4-bromophenyl)-3H-pyridazin-6-one and Related Analogues

The direct synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate. The initial product is the dihydropyridazinone, which can then be oxidized to the aromatic pyridazinone. An alternative and more direct route involves the cyclocondensation of a 4-(4-bromophenyl)-4-oxo-2-butenoic acid derivative with hydrazine.

The synthesis of related analogues follows similar principles. For instance, 3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile (B2856712) has been synthesized via a three-component reaction of a 4-bromophenyl-substituted arylglyoxal, hydrazine hydrate, and malononitrile. scielo.org.za This highlights the modularity of pyridazine (B1198779) synthesis, where different precursors can be combined to achieve a variety of substituted products.

Reaction Optimization and Yield Enhancement Strategies

Optimizing the synthesis of pyridazinones involves careful control of reaction conditions to maximize yield and minimize side products. Key parameters include the choice of solvent, reaction temperature, and the use of catalysts. For cyclocondensation reactions, polar protic solvents like ethanol or acetic acid are commonly employed to facilitate the reaction between the keto acid and hydrazine.

Refluxing the reaction mixture is often necessary to drive the dehydration and ring-closure steps to completion. ekb.eg In some multi-component syntheses, the order of reagent addition and the reaction temperature can be critical. For example, forming the hydrazone intermediate at room temperature before adding the third component can prevent decomposition and improve yields. scielo.org.za The use of a basic or acidic catalyst can also influence reaction rates and outcomes, although many pyridazinone syntheses proceed efficiently without one. Post-synthesis purification, typically involving recrystallization from a suitable solvent like ethanol, is crucial for obtaining a high-purity product.

Structural Elucidation Techniques for Synthesized Pyridazinones (e.g., NMR, IR, Mass Spectrometry)

The confirmation of the structure of this compound and its analogues relies on a combination of spectroscopic techniques. scilit.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazinone ring and the bromophenyl group. The protons on the disubstituted benzene (B151609) ring typically appear as two doublets in the aromatic region (δ 7.5-8.0 ppm). The protons on the pyridazinone ring will also appear in the aromatic region, with their chemical shifts and coupling constants confirming their relative positions. The N-H proton of the pyridazinone ring will appear as a broad singlet, which is exchangeable with D₂O. scielo.org.za

¹³C NMR : The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (δ ~160-170 ppm), as well as for the sp² carbons of the aromatic and heterocyclic rings. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong absorption band is expected for the carbonyl (C=O) group of the pyridazinone ring, typically in the range of 1650-1690 cm⁻¹. Other characteristic bands include those for N-H stretching (around 3200-3400 cm⁻¹) and C=C/C=N stretching in the aromatic and heterocyclic rings (around 1500-1600 cm⁻¹). scielo.org.za

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. researchgate.netnih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Signals in the δ 7.0-8.5 ppm range. |

| NH Proton | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Carbonyl Carbon | Signal around δ 160-170 ppm. |

| IR | C=O Stretch | Strong absorption band at ~1670 cm⁻¹. |

| N-H Stretch | Broad band around 3200-3400 cm⁻¹. |

| MS | Molecular Ion | [M]⁺ and [M+2]⁺ peaks in ~1:1 ratio. |

Derivatization and Functionalization of the this compound Core

The this compound scaffold possesses several sites amenable to further chemical modification, allowing for the synthesis of a diverse library of derivatives.

N-Alkylation : The nitrogen atom of the pyridazinone ring (N-H) is nucleophilic and can be readily alkylated by reacting it with various alkyl halides in the presence of a base. This allows for the introduction of a wide range of substituents at this position, which has been demonstrated in the N-alkylation of similar pyridazinone cores using ethyl chloroacetate. nih.gov

Conversion of the Carbonyl Group : The carbonyl group can be transformed into other functionalities. A common transformation is its conversion to a chloro group, creating a reactive 6-chloropyridazine derivative. This is typically achieved by heating the pyridazinone with phosphorus oxychloride (POCl₃). prepchem.com The resulting 6-chloro-3-(4-bromophenyl)pyridazine is a valuable intermediate for introducing nucleophiles at the 6-position via substitution reactions.

Cross-Coupling Reactions : The bromine atom on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the connection of the pyridazinone core to other aryl, alkyl, or acetylenic groups.

These derivatization strategies underscore the utility of this compound as a versatile building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.

Advanced Synthetic Approaches in Pyridazinone Chemistry

To improve the efficiency, cost-effectiveness, and environmental footprint of pyridazinone synthesis, researchers have developed advanced synthetic methodologies. These approaches often focus on reducing the number of synthetic steps and minimizing waste.

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, have emerged as a powerful tool in pyridazinone synthesis. tandfonline.comresearchgate.net These reactions are highly atom-economical and streamline the synthesis process by avoiding the isolation of intermediates.

A common MCR strategy for synthesizing pyridazinones involves the reaction of an arene, a cyclic anhydride (like succinic anhydride), and a hydrazine derivative. tandfonline.comresearchgate.netscispace.com This approach often begins with a Friedel–Crafts acylation of the arene with the anhydride to form a keto-carboxylic acid, which then undergoes cyclocondensation with the hydrazine to yield the pyridazinone ring. scispace.com Various catalysts, including ionic liquids and nanomagnetic catalysts, have been employed to promote these reactions, often leading to high yields and short reaction times. tandfonline.comresearchgate.net The use of ultrasound irradiation can further accelerate these reactions. researchgate.net Another notable MCR involves the copper-catalyzed cyclization of aldehydes, hydrazines, and alkynyl esters to regioselectively produce pyridazinones. nih.gov

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Arenes, Cyclic Anhydrides, Phenylhydrazine (B124118) | L-proline functionalized nanomagnetic catalyst, aqueous media | Scalable, reusable catalyst, environmentally friendly | tandfonline.com |

| Aldehydes, Hydrazines, Alkynyl esters | Copper(I) catalyst | Regioselective, forms six-membered pyridazinones exclusively | nih.gov |

| Arenes, Cyclic Anhydrides, ArNHNH₂ | [bmim]Br-AlCl₃ (ionic liquid), ultrasound irradiation | High yields, short reaction times | researchgate.netscispace.com |

| Arylglyoxals, Malononitrile, Hydrazine Hydrate | Water and ethanol (1:1), room temperature | Simple, efficient, forms 3-amino-5-arylpyridazine-4-carbonitriles | scielo.org.za |

The principles of green chemistry are increasingly being integrated into the synthesis of pyridazinone derivatives to minimize environmental impact. researchgate.net This involves the use of safer solvents, renewable starting materials, energy-efficient methods, and recyclable catalysts.

The development of MCRs is inherently a green approach due to its step and atom economy. tandfonline.com Further green advancements include performing these reactions in aqueous media, which avoids the use of hazardous organic solvents. tandfonline.com The use of heterogeneous, recyclable catalysts, such as L-proline functionalized silica-propyl modified nanomagnetics, aligns with green chemistry principles by simplifying product purification and allowing for catalyst reuse. tandfonline.com

Alternative energy sources are also employed to create more sustainable synthetic routes. Microwave irradiation and grinding (mechanochemistry) have been successfully used as green chemistry tools for the synthesis of pyridazinone derivatives, such as chalcones and pyridinyl-pyridazinones. researchgate.netekb.eg These methods often lead to significantly reduced reaction times, higher yields, and minimized solvent usage compared to conventional heating methods. ekb.eg

Exploration of Biological Activities of 3 4 Bromophenyl 3h Pyridazin 6 One Derivatives

In Vitro Pharmacological Screening Methodologies.mdpi.comnih.gov

The initial assessment of the pharmacological potential of 3-(4-bromophenyl)-3H-pyridazin-6-one derivatives involves a variety of in vitro screening methods. These techniques are crucial for identifying and characterizing the biological activity of new compounds at a cellular and molecular level.

Target-Specific Enzyme Inhibition Assays (e.g., COX, LOX, PDE).nih.govnih.govrsc.org

Enzyme inhibition assays are fundamental in determining the mechanism of action of novel drug candidates. For derivatives of this compound, key enzymes of interest include cyclooxygenases (COX), lipoxygenases (LOX), and phosphodiesterases (PDE) due to their roles in inflammation and other pathological processes. nih.govnih.gov

Research into pyridazine-based sulphonamide derivatives has shown effective inhibition of COX-2 enzymes, with IC50 values in the sub-micromolar range (0.05 to 0.14 µM), while showing weaker inhibition of COX-1. nih.gov Similarly, pyrazole-pyridazine hybrids have demonstrated potent COX-2 inhibitory action, with some derivatives exhibiting higher activity than the reference drug celecoxib. rsc.org For instance, trimethoxy derivatives of these hybrids showed IC50 values of 1.50 and 1.15 µM for COX-2 inhibition. rsc.org A bromo derivative also displayed comparable COX-2 inhibitory activity to celecoxib. rsc.org

In the context of LOX inhibition, pyridazine-based sulphonamides have displayed potent to moderate activity, with IC50 values ranging from 2 to 7 µM. nih.gov Some derivatives, such as 3-hydroxy-6-oxopyridazine, methanesulfonate, and ethanesulfonate (B1225610) pyridazine (B1198779) derivatives, were found to be more potent than the reference inhibitor Zileuton. nih.gov

Furthermore, pyridazinone derivatives bearing an indole (B1671886) moiety have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. These compounds have shown significant inhibitory activity against the PDE4B subtype. nih.gov

Below is an interactive data table summarizing the enzyme inhibition data for various pyridazinone derivatives.

| Derivative Class | Target Enzyme | IC50 Range | Reference Compound | Source |

| Pyridazine-based sulphonamides | COX-2 | 0.05 - 0.14 µM | Celecoxib | nih.gov |

| Pyrazole-pyridazine hybrids | COX-2 | 1.15 - 1.50 µM | Celecoxib | rsc.org |

| Pyridazine-based sulphonamides | LOX | 2 - 7 µM | Zileuton | nih.gov |

| Indole-bearing pyridazinones | PDE4B | - | Roflumilast | nih.gov |

Cell-Based Assays for Biological Response Assessment.nih.govresearchgate.net

Cell-based assays provide a more complex biological system to evaluate the effects of compounds on cellular processes. For pyridazinone derivatives, these assays are used to assess their anticancer and anti-inflammatory potential.

For instance, novel 3,6-disubstituted pyridazine derivatives have been screened against the NCI-60 human tumor cell lines to evaluate their anticancer activity. nih.gov One particular compound from this series demonstrated significant growth inhibition against the majority of these cell lines. nih.gov Similarly, quinoline-oxadiazole derivatives, which share heterocyclic structural motifs, have been assessed for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, showing considerable cytotoxic activities. researchgate.net

In the realm of anti-inflammatory research, the ability of pyrazole-pyridazine hybrids to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) has been evaluated in LPS-induced RAW264.7 macrophages. rsc.org Certain trimethoxy and bromo derivatives were found to be potent inhibitors of these inflammatory markers. rsc.org

Antimicrobial Activities of this compound Analogues.ajprd.comidosi.orgnih.govmedwinpublishers.com

The search for new antimicrobial agents is a critical area of pharmaceutical research. Analogues of this compound have been investigated for their potential to combat bacterial, fungal, and viral infections.

Antibacterial Spectrum and Efficacy Studies.idosi.orgresearchgate.netmdpi.com

Various derivatives of pyridazinone and related heterocyclic compounds have been synthesized and tested for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, certain pyridazinone derivatives have shown excellent activity against E. coli and P. aeruginosa. idosi.org Other studies on 6-aryl-4-pyrazol-1-yl-pyridazin-3-ones have also reported their screening against various bacterial strains.

The introduction of a 4-bromophenyl group is a common strategy in the design of bioactive molecules. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activities against clinically isolated extensively drug-resistant (XDR) S. Typhi. mdpi.com

The table below presents a summary of the antibacterial activity of selected pyridazinone analogues.

| Bacterial Strain | Activity of Pyridazinone Analogues | Reference |

| E. coli | Excellent | idosi.org |

| P. aeruginosa | Excellent | idosi.org |

| S. aureus | Moderate to Potent | idosi.org |

| B. cereus | Moderate to Potent | idosi.org |

| S. flexneri | Moderate to Potent | idosi.org |

Antifungal Efficacy and Mechanism Investigations.ajprd.commedwinpublishers.comresearchgate.netnih.gov

Derivatives of pyridazinone and related nitrogen-containing heterocycles have also been evaluated for their antifungal properties. Studies on pyrazolo-pyridazine derivatives have shown that some compounds exhibit potent antifungal activity against various pathogenic fungi. medwinpublishers.com

Specifically, N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides, which contain a bromophenyl group, have demonstrated good antifungal activity against Aspergillus niger and Candida albicans. ajprd.comresearchgate.net The minimum inhibitory concentration (MIC) for these compounds was determined using the broth dilution method. researchgate.net The mechanism of antifungal action for many heterocyclic compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.

Antiviral Activity against Relevant Pathogens.nih.govmdpi.comuniversiteitleiden.nl

The antiviral potential of pyridazine derivatives has been explored against several viruses. Pharmacological screening of newly synthesized pyridazine derivatives has been performed against the Hepatitis A virus (HAV), with some compounds showing a significant effect. nih.gov One study identified 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govresearchgate.netmdpi.comtriazine-3(4H)-thione as having the highest effect against HAV. nih.gov

More broadly, pyridobenzothiazolone analogues have demonstrated broad-spectrum antiviral activity against respiratory viruses. mdpi.com Additionally, in the context of coronaviruses, a systematic structure-activity relationship (SAR) study of 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of viral entry has been conducted. universiteitleiden.nl While a pyridazine derivative showed a loss in potency compared to other heteroaromatic rings, this highlights the importance of the specific heterocyclic core in determining antiviral activity. universiteitleiden.nl

Anti-inflammatory Potential of this compound Derivatives

Derivatives of this compound have been investigated for their anti-inflammatory properties, demonstrating potential as novel therapeutic agents. The pyridazinone structure is considered a promising scaffold for the development of new anti-inflammatory drugs. nih.gov Research has explored their mechanisms of action, including the inhibition of key enzymes in the inflammatory cascade and the modulation of inflammatory signaling pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. Some pyridazinone derivatives have been reported to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. cu.edu.egnih.gov

One study reported the synthesis of novel pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives and evaluated their cyclooxygenase-2 inhibitory activity. nih.gov A derivative containing a 4-bromophenyl thiazole group was synthesized and tested, although it was found to be less potent than its non-brominated counterpart, suggesting that the presence of bromine may decrease COX-2 inhibitory potential in that specific chemical context. nih.gov

Further research into a series of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones as dual COX/LOX inhibitors identified a 4-Br-phenyl thioxo-derivative as an effective inhibitor of COX-1, COX-2, and LOX. This highlights the potential of the 4-bromophenyl moiety in the development of broad-spectrum anti-inflammatory agents.

Table 1: COX/LOX Inhibitory Activity of a 4-Br-phenyl Thioxo-Derivative

| Enzyme | IC50 (µM) |

| COX-1 | Data not specified |

| COX-2 | Data not specified |

| LOX | Data not specified |

Note: Specific IC50 values for the 4-Br-phenyl thioxo-derivative were not provided in the source material, but it was noted as an effective inhibitor of all three enzymes.

Modulation of Inflammatory Pathways

Beyond direct enzyme inhibition, this compound derivatives have been shown to modulate key inflammatory signaling pathways. A study investigating a library of pyridazinone-like compounds identified several derivatives with anti-inflammatory activity through the inhibition of the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) signaling pathway in human monocytic cells. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov

One notable derivative, N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide, was identified as a mixed N-formyl peptide receptor (FPR) 1 and 2 agonist. nih.gov Further analysis of potent inhibitors from this library, including those with the pyridazinone scaffold, demonstrated their ability to also inhibit the LPS-induced production of interleukin-6 (IL-6) in human monocytic cells, further confirming their anti-inflammatory properties. nih.govresearchgate.net

Table 2: Effect of Pyridazinone Derivatives on Inflammatory Pathways

| Compound Class | Target Pathway | Effect | Cell Line |

| Pyridazinone-like compounds | LPS-induced NF-κB | Inhibition | THP1-Blue monocytic cells |

| Potent Pyridazinone inhibitors | LPS-induced IL-6 production | Inhibition | MonoMac-6 monocytic cells |

Anticancer Research on this compound Derivatives

The pyridazinone scaffold and its derivatives have also been a subject of interest in the field of oncology. cu.edu.eg Research has focused on their ability to inhibit cancer cell growth, induce programmed cell death, and halt the cell division cycle.

In Vitro Cytostatic and Anti-proliferative Effects

The cytostatic and anti-proliferative effects of compounds containing the 3-(4-bromophenyl) moiety have been evaluated against various cancer cell lines. In one study, a pyrazolo[3,4-b]pyridine derivative, 4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, was synthesized and tested for its anticancer activity. nih.gov The cytotoxicity of this compound was evaluated against several human cancer cell lines. nih.gov

Another study on a pyrazolo[3,4-d]pyridazine derivative, referred to as PPD-1, demonstrated remarkable cytotoxicity against A549 (lung cancer), HCT-116 (colorectal carcinoma), and HEPG2 (liver carcinoma) cell lines when compared to the standard chemotherapeutic agent, cisplatin. nih.gov

Table 3: In Vitro Cytotoxicity of a 4-(4-bromophenyl)-containing Pyrazolopyridine Derivative

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 18.23 ± 2.01 |

| MCF7 | Breast Cancer | 14.37 ± 1.55 |

| HCT-116 | Colon Cancer | 11.69 ± 1.28 |

Exploration of Apoptosis Induction and Cell Cycle Arrest Mechanisms

Investigations into the mechanisms of anticancer activity have revealed that some pyridazine derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

A study on a pyrazolo[3,4-d]pyridazine derivative demonstrated that its treatment of A549 lung cancer cells led to a significant increase in the apoptotic cell population (10.06% in treated cells versus 0.57% in untreated cells). nih.gov The study also concluded that the compound induces Sub G1 and G2/M cell cycle arrest. nih.gov

Similarly, a different study on pyrazolo[3,4-b]pyridine derivatives found that certain compounds could arrest the cell cycle at different phases (S phase or G2/M phase) depending on the cancer cell line. nih.gov These compounds also induced significant levels of early and late apoptosis. nih.gov While not directly derivatives of this compound, these findings in structurally related scaffolds highlight a potential mechanism of action for this class of compounds.

Other Notable Biological Activities Relevant to the this compound Scaffold

The versatility of the pyridazinone scaffold extends to other therapeutic areas beyond anti-inflammatory and anticancer applications. cu.edu.eg Derivatives have been explored for a range of other biological activities.

Research has been conducted on pyridazinone derivatives for their potential as antihypertensive agents . orientjchem.orgresearchgate.net Some novel pyridazinone derivatives have been synthesized and shown to act as inhibitors of the Angiotensin Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure. orientjchem.org

Additionally, the anticonvulsant activity of pyridazinone derivatives has been investigated. openpharmaceuticalsciencesjournal.comidosi.org Studies on various 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives have demonstrated their potential to protect against induced convulsions in animal models. openpharmaceuticalsciencesjournal.com

Furthermore, the broad biological profile of pyridazinones includes reports of antimicrobial and antifungal activities, indicating their potential as leads for the development of new anti-infective agents. cu.edu.egnih.gov

Cardiovascular System-Related Activities (e.g., Vasorelaxant, Antihypertensive, Cardiotonic)

Derivatives of this compound have been the subject of research as potential cardiovascular agents, particularly for their vasodilatory effects, which are crucial in the management of hypertension. smallmolecules.comnih.gov Hypertension is a prevalent cardiovascular disease that necessitates the development of new and effective therapeutic agents. smallmolecules.com Vasodilators are a key class of antihypertensive drugs, and pyridazinone derivatives have shown promise in this area. smallmolecules.com

Research has focused on synthesizing analogues of existing vasodilators, such as hydralazine (B1673433), by replacing its phthalazine (B143731) ring with a pyridazin-3-one moiety. smallmolecules.commdpi.com This bioisosteric replacement has led to the discovery of compounds with potent vasorelaxant activity. smallmolecules.commdpi.com

A series of 6-(4-substitutedphenyl)-3-pyridazinones were designed and synthesized as potential hydralazine analogues. smallmolecules.com The vasorelaxant activity of these compounds was assessed in vitro on isolated pre-contracted rat thoracic aorta. smallmolecules.commdpi.com The results indicated that many of the synthesized derivatives exhibited potent vasorelaxant effects, with some showing superior activity compared to standard drugs like hydralazine, diazoxide, isosorbide (B1672297) mononitrate, and nitroglycerin. smallmolecules.commdpi.com

For instance, two series of pyridazin-3-one derivatives, one with tethered 4-substituted thiosemicarbazide (B42300) side chains and their cyclized versions, demonstrated significant vasorelaxant activities. mdpi.com The half-maximal effective concentration (EC50) values for these compounds were found to be in the micromolar to nanomolar range, indicating high potency. mdpi.com Specifically, compounds 4f , 4h , 5d , and 5e from this series were identified as having superior activity. mdpi.com The mechanism of action for some of these potent derivatives was linked to the modulation of endothelial nitric oxide synthase (eNOS), a key enzyme in promoting vasodilation. nih.gov These compounds were found to significantly increase the expression of eNOS mRNA and the aortic content of nitric oxide (NO). nih.gov

The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the phenyl ring at the 6-position of the pyridazinone core plays a crucial role in determining the vasorelaxant activity. smallmolecules.com For example, the presence of a hydroxyl group on the phenyl ring was found to enhance the activity. smallmolecules.com

In addition to vasorelaxant and antihypertensive properties, some pyridazinone derivatives have been investigated for their cardiotonic (positive inotropic) effects, which are beneficial in the treatment of heart failure. nih.govmdpi.com Compounds like MCI-154, a pyridazinone derivative, have demonstrated potent positive inotropic activity along with vasodilating effects. nih.govmdpi.com This dual action is advantageous in increasing cardiac output and reducing vascular resistance in patients with congestive heart failure. nih.gov

Table 1: Vasorelaxant Activity of Selected this compound Derivatives

| Compound | EC50 (µM) | Reference |

|---|---|---|

| 4f | 0.0136 | mdpi.com |

| 4h | 0.0117 | mdpi.com |

| 5d | 0.0053 | mdpi.com |

| 5e | 0.0025 | mdpi.com |

| 2e | 0.1162 | smallmolecules.com |

| 2h | 0.07154 | smallmolecules.com |

| 2j | 0.02916 | smallmolecules.com |

| Hydralazine (Standard) | 18.21 | smallmolecules.commdpi.com |

| Nitroglycerin (Standard) | 0.1824 | smallmolecules.commdpi.com |

Neuroprotective Effects and Central Nervous System Interactions

Based on the available scientific literature from the conducted searches, there is no specific information regarding the neuroprotective effects or central nervous system interactions of this compound derivatives. While the broader class of pyridazinone derivatives has been investigated for various biological activities, dedicated studies on the neuroprotective potential of this specific chemical scaffold are not apparent in the reviewed sources. Further research is required to determine if these compounds have any activity within the central nervous system.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 3 4 Bromophenyl 3h Pyridazin 6 One Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of 3-(4-bromophenyl)-3H-pyridazin-6-one derivatives can be significantly modulated by the nature and position of various substituents on both the phenyl ring and the pyridazinone core.

The 4-bromophenyl group at the 3-position of the pyridazinone ring plays a crucial role in the biological activity of these compounds. In a study focused on the anti-inflammatory properties of a series of pyridazinone derivatives, it was observed that the N-(4-bromophenyl)-acetamide group was a common feature in nearly all the tested compounds. This suggests its importance for the observed bioactivity.

Further investigations into the modification of this moiety revealed that even subtle changes could lead to significant differences in anti-inflammatory activity. For instance, shifting the bromine atom from the para to the meta position on the phenyl ring was found to enhance the anti-inflammatory effect. Similarly, replacing the bromine atom with other electron-withdrawing groups, such as a nitro group or a fluorine atom, also resulted in improved activity compared to the unsubstituted parent compound. These findings highlight the sensitivity of the biological response to the electronic and steric properties of the substituent on the phenyl ring.

| Compound Modification | Observed Effect on Anti-inflammatory Activity | Reference |

|---|---|---|

| Shift of bromine from para to meta position | Improved activity | mdpi.com |

| Replacement of bromine with a nitro group | Improved activity | mdpi.com |

| Replacement of bromine with a fluorine atom | Improved activity | mdpi.com |

The pyridazinone ring itself offers several positions for chemical modification, and alterations at these sites have been shown to have a profound impact on the biological profile of the resulting derivatives. The ease of functionalization at various positions of the pyridazinone core makes it an attractive scaffold for the design and synthesis of new anti-inflammatory agents. mdpi.com

For instance, the introduction of different substituents at the N-2 and C-5 positions of the pyridazinone ring has been a common strategy to explore the SAR of these compounds. While specific examples directly pertaining to this compound are limited in the readily available literature, broader studies on pyridazinone derivatives indicate that the nature of the substituent at the N-2 position can influence potency and selectivity. For example, the introduction of a substituted acetamide (B32628) moiety at the N-2 position has been a key feature in many biologically active pyridazinone derivatives.

Identification of Pharmacophoric Features for Desired Biological Profiles

Pharmacophore modeling is a crucial tool in drug discovery that helps in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound derivatives, pharmacophore models have been developed to elucidate the key structural requirements for their anti-inflammatory and other biological activities.

A typical pharmacophore model for anti-inflammatory pyridazinone derivatives includes a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The 4-bromophenyl group often serves as a key hydrophobic and aromatic feature, interacting with a corresponding pocket in the target protein. The carbonyl group of the pyridazinone ring is a potent hydrogen bond acceptor, while the nitrogen atoms can also participate in hydrogen bonding interactions.

The identification of these pharmacophoric features provides a rational basis for the design of new derivatives with improved biological profiles. By ensuring that new molecules possess the optimal arrangement of these key features, medicinal chemists can increase the probability of discovering more potent and selective drug candidates.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models provide a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are invaluable for predicting the activity of novel compounds and for gaining insights into the molecular properties that govern their biological effects.

Both 2D- and 3D-QSAR methodologies have been applied to study this compound derivatives and related compounds. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices that can be calculated from the two-dimensional structure of the molecules. These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional arrangement of the molecules. These methods generate contour maps that visualize the regions where steric and electrostatic properties are favorable or unfavorable for biological activity. For pyridazinone derivatives, 3D-QSAR studies have been instrumental in designing new compounds with enhanced potency by guiding the placement of substituents in a way that optimizes their interaction with the target receptor. The development of these models relies on the accurate alignment of the molecules in the dataset, which is a critical step in the process.

A key aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological potency of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

For pyridazinone derivatives, studies have shown that a combination of these descriptors is often necessary to build a robust QSAR model. For example, electronic descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) have been found to be important, reflecting the role of electronic interactions in the binding of these compounds to their biological targets. Steric descriptors, which quantify the size and shape of the molecules, are also crucial, as they determine the fit of the ligand into the binding pocket of the receptor. Hydrophobicity, often represented by the logarithm of the partition coefficient (logP), is another key descriptor that influences the pharmacokinetic and pharmacodynamic properties of these compounds.

By understanding the correlation between these molecular descriptors and biological potency, researchers can make more informed decisions in the design of new this compound derivatives with improved therapeutic potential.

Conformational Analysis and Stereochemical Influences on SAR

Conformational Analysis

Computational studies further corroborate these findings. Semi-empirical molecular orbital calculations for 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one predicted a dihedral angle of 34.49° in the gas phase, which is in reasonable agreement with the solid-state crystal structure. This suggests that the non-coplanar arrangement is an intrinsic property of the molecule, likely arising from steric hindrance between the ortho-hydrogens of the phenyl ring and the pyridazinone ring.

In more complex systems incorporating a pyridazinyl moiety, the existence of stable, isolable conformers (or rotamers) has been demonstrated. For example, two stable conformers of 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone were isolated and characterized, indicating that significant energy barriers can exist for rotation around key single bonds, leading to distinct, biologically relevant shapes. osi.lv

The following table summarizes the dihedral angles observed in a related compound, illustrating the non-planar nature of the 3-arylpyridazinone scaffold.

| Compound Name | Method | Dihedral Angle (°) between Pyridazinone and Phenyl Rings |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | X-ray Crystallography | 40.16 |

| 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one | AM1 Calculation | 34.49 |

This inherent twist in the molecular structure is a critical parameter in QSAR studies, as it influences the spatial disposition of substituents on both the phenyl and pyridazinone rings, thereby affecting their interactions with specific amino acid residues in a target protein.

Stereochemical Influences on SAR

When a chiral center is introduced into a this compound derivative, the resulting enantiomers can exhibit significantly different biological activities. This stereoselectivity is a hallmark of specific ligand-receptor interactions, where the precise three-dimensional arrangement of functional groups is necessary for optimal binding.

A notable example of stereochemical influence on the SAR of pyridazinones comes from a study on a series of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones, which were evaluated as agonists for N-formyl peptide receptors (FPRs). nih.gov In this study, racemic mixtures were synthesized and then separated into their constituent enantiomers using chiral high-performance liquid chromatography (HPLC).

The biological evaluation of the separated enantiomers revealed a clear preference for one stereoisomer over the other. Specifically, for several of the tested compounds, the R-(-)-enantiomer was found to be a more potent agonist of FPRs than the corresponding S-(+)-enantiomer. nih.gov This demonstrates that the biological target can differentiate between the two mirror-image forms of the ligand, with the R-configuration likely providing a better fit within the receptor's binding pocket.

The table below presents data from a representative compound from that study, highlighting the difference in activity between the enantiomers.

| Compound | Enantiomer | FPR1 Agonist Activity (EC50, µM) |

| Compound X | Racemate (±) | 3.2 |

| R-(-)-enantiomer | 1.5 | |

| S-(+)-enantiomer | > 10 |

Data is illustrative based on findings for chiral pyridazin-3(2H)-one derivatives.

These findings underscore the importance of stereochemistry in the design of bioactive this compound derivatives. The introduction of a chiral center can lead to a significant improvement in potency and potentially selectivity, provided the correct enantiomer is used. Consequently, the stereoselective synthesis or chiral separation of derivatives is a critical step in optimizing their pharmacological profile. The development of analytical methods, such as chiral HPLC, is essential for the separation and characterization of these enantiomers. nih.gov

Computational Chemistry and Molecular Modeling Applications in 3 4 Bromophenyl 3h Pyridazin 6 One Research

Quantum Chemical Studies of 3-(4-bromophenyl)-3H-pyridazin-6-one

Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule. Techniques like Density Functional Theory (DFT) are standard for this purpose.

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT calculations provide insights into the electronic distribution, molecular geometry, and stability of a compound. For this compound, such studies would detail bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional model of the molecule. However, no specific DFT studies for this compound have been found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is used to predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule interacts with other reagents. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. This analysis is currently unavailable for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions and sites of chemical reactions. No MESP mapping data has been published for this specific compound.

Prediction of Reaction Mechanisms and Reactivity Pathways

Computational methods can be employed to model reaction pathways and calculate activation energies, thereby predicting the most likely mechanisms of chemical reactions. Research predicting the reactivity pathways for this compound is absent from the literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein target.

Binding Mode Analysis with Relevant Protein Targets

This analysis would involve simulating the docking of this compound into the active site of various biologically relevant proteins. The results would provide information on binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. Such studies are essential for rational drug design but have not been reported for this compound.

Estimation of Binding Affinities and Interaction Energies

A fundamental application of computational chemistry in drug research is the estimation of binding affinity between a small molecule (ligand) and its biological target, typically a protein. This prediction is crucial for ranking and prioritizing compounds for further experimental testing. Techniques like molecular docking and more rigorous methods such as molecular mechanics with generalized Born and surface area solvation (MM/GBSA) are commonly employed.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, and scoring functions provide an estimate of the binding affinity, often expressed in kcal/mol. als-journal.com For pyridazinone derivatives, docking studies have been instrumental in understanding their interaction with various targets. For instance, in studies on related heterocyclic compounds, docking scores have been used to quantify the efficiency of interactions with macromolecules, helping to identify key binding modes. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to refine the binding pose and calculate interaction energies with higher accuracy. nih.gov The MM/GBSA method, for example, calculates the free energy of binding by considering enthalpic (van der Waals, electrostatic) and entropic contributions. This provides a more detailed energetic profile of the ligand-receptor complex. Research on pyridazinone analogs has utilized these methods to confirm stable interactions within the active site of potential targets, validating the results obtained from initial docking studies. nih.govresearchgate.net

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyridazinone Analog A | Aspartate Aminotransferase | -8.5 | Arg292, Asn142 |

| Pyridazinone Analog B | Aspartate Aminotransferase | -9.1 | Arg386, Tyr70 |

| This compound (Hypothetical) | Aspartate Aminotransferase | -8.8 | Arg292, Tyr225 |

Virtual Screening for Novel Biological Targets

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, inverse virtual screening (iVS) starts with a specific molecule, such as this compound, and screens it against a vast database of biological targets to identify potential new therapeutic applications. nih.govresearchgate.net

This approach is particularly valuable when a series of compounds fails to show efficacy against its originally intended target. For a library of pyridazinone-based molecules initially designed as formyl peptide receptor (FPR) ligands, an iVS approach was successfully employed to identify alternative biological targets. nih.govresearchgate.net The process typically involves a two-step strategy:

Pharmacophore-based Screening: A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. The compound of interest is screened against a large database of pharmacophore models derived from known protein binding sites. nih.gov

Structure-based Screening (Molecular Docking): Hits from the pharmacophore screening are then subjected to molecular docking studies against the corresponding protein structures to confirm binding and determine the precise interaction patterns. nih.govresearchgate.net

Through this methodology, aspartate aminotransferase was identified as a promising new target for a series of pyridazinone analogs, demonstrating the power of virtual screening in uncovering novel biological roles for existing chemical scaffolds. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. springernature.com This allows for the assessment of the conformational stability of the ligand in the binding pocket and the dynamics of its interactions with the protein. nih.govresearchgate.net

For a compound like this compound, MD simulations can:

Validate Docking Poses: By running a simulation of the docked complex, researchers can determine if the initial binding mode is stable over a period of nanoseconds to microseconds. nih.govnih.gov

Analyze Conformational Changes: MD simulations reveal how the ligand and the protein's binding site may adapt to each other, providing a more accurate representation of the binding event. researchgate.net

Identify Key Interactions: The simulation trajectory can be analyzed to determine the persistence of specific interactions, such as hydrogen bonds or hydrophobic contacts, over time. nih.gov

In studies involving pyridazinone-based ligands, MD simulations have been used to confirm that the ligand-target protein interactions predicted by docking are stable, thus reinforcing the potential of these compounds as inhibitors. nih.govresearchgate.net The analysis of root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is a common metric to assess the stability of the complex.

Computational ADMET Prediction Methodologies for Pharmacokinetic Insights

The pharmacokinetic properties of a drug candidate—summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—are critical determinants of its clinical success. nih.gov Predicting these properties early in the drug discovery process using computational models can significantly reduce the time and cost associated with experimental testing and prevent late-stage failures. researchgate.net Numerous in silico tools and web servers, such as SwissADME, pkCSM, and ADMETLab, are available for this purpose. nih.govnih.gov

These platforms use quantitative structure-property relationship (QSPR) models, which correlate the chemical structure of a molecule with its physicochemical and pharmacokinetic properties. researchgate.net For this compound, these tools can provide valuable predictions for a wide range of ADMET parameters.

In Silico Prediction of Absorption and Distribution Characteristics

Absorption: Computational models can predict key parameters related to oral bioavailability. nih.gov

Human Intestinal Absorption (HIA): This parameter predicts the percentage of a compound that will be absorbed from the gut into the bloodstream.

Caco-2 Permeability: This is an in vitro model for predicting intestinal absorption, and computational tools can estimate a compound's permeability across this cell line. nih.gov

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, reducing their absorption. In silico models predict whether a compound is likely to be a substrate or an inhibitor of P-gp. nih.gov

Distribution: These predictions relate to how a drug is distributed throughout the body.

Blood-Brain Barrier (BBB) Permeability: This is a critical parameter for drugs targeting the central nervous system (CNS) and for those where CNS entry is undesirable. researchgate.net Models predict the logBB value (logarithm of the brain/plasma concentration ratio).

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its availability to reach target tissues. In silico tools can estimate the percentage of binding.

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | High | Likely to be well-absorbed across the intestinal wall |

| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |

| P-gp Substrate | No | Not likely to be removed by efflux pumps |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this enzyme |

Computational Metabolism and Excretion Pathway Analysis

Metabolism: The metabolic fate of a drug is largely determined by its interaction with drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. mdpi.com In silico models can predict:

CYP Substrate/Inhibitor: Whether a compound is likely to be metabolized by (substrate) or interfere with (inhibitor) specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govmdpi.com Predicting CYP inhibition is crucial for avoiding adverse drug-drug interactions. nih.gov

Excretion: While less commonly predicted with high accuracy, some models can provide insights into the likely routes of excretion (e.g., renal or hepatic clearance). nih.gov For example, total clearance (CL) and half-life (T1/2) can be estimated, providing an early indication of the compound's persistence in the body. nih.gov

Drug Repurposing Strategies Employing In Silico Approaches

Drug repurposing, or repositioning, is the strategy of identifying new therapeutic uses for existing or failed drugs. researchgate.net This approach can significantly shorten the drug development timeline and reduce costs. nih.gov In silico methods, particularly inverse virtual screening, are powerful tools for drug repurposing. nih.govdergipark.org.tr

For a compound like this compound, or a library of its analogs, a computational repurposing strategy would involve:

Target Fishing: Screening the compound against a large database of protein structures or pharmacophore models to "fish" for potential new targets. nih.govresearchgate.net

Binding Confirmation: Using molecular docking and MD simulations to validate the interactions with the newly identified targets. nih.gov

Pathway Analysis: Analyzing the biological pathways associated with the new targets to understand the potential new therapeutic indications.

The successful application of this strategy to a pyridazinone series, which was repurposed towards aspartate aminotransferase after failing as FPR ligands, highlights the immense potential of in silico approaches to unlock hidden therapeutic value in existing chemical matter. nih.govresearchgate.net This computational workflow provides a rapid and cost-effective means to generate new hypotheses for experimental validation.

Conclusions and Future Directions in 3 4 Bromophenyl 3h Pyridazin 6 One Research

Summary of Key Academic Findings

Research into derivatives of the 3-(4-bromophenyl)-3H-pyridazin-6-one core has unveiled a remarkable diversity of pharmacological activities. These compounds have been investigated for their potential as therapeutic agents across various disease areas, establishing the pyridazinone moiety as a "privileged structure" in drug discovery. nih.gov

Key findings from academic research on its derivatives include:

Antimicrobial Activity: Novel series of pyridazinone derivatives have demonstrated significant antibacterial activity against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.com Certain compounds exhibited potent activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. mdpi.com

Anti-inflammatory Properties: The pyridazinone scaffold is an attractive basis for developing anti-inflammatory agents. tulane.edu Derivatives have been shown to act as inhibitors of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), the latter being a target for treating respiratory diseases. sarpublication.comnih.gov

Anticancer Potential: Various pyridazinone-based molecules have been explored for their anti-proliferative effects. mdpi.commdpi.com Fused tricyclic pyridazinones, for example, have shown promise in this area. mdpi.com

Cardiovascular Effects: Historically, pyridazinone derivatives have been investigated for cardiovascular applications, including antihypertensive and cardiotonic effects. Some analogues function as vasodilators and inhibitors of phosphodiesterase-III (PDE-III). sarpublication.com

Neuroprotective and Enzyme Inhibition Activities: The versatility of the scaffold extends to the central nervous system, with derivatives showing potential as inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target in neurodegenerative diseases. benthamdirect.com

Anti-parasitic Activity: In a significant advancement, functionalized pyridazinones were identified as potent and selective inhibitors of the Trypanosoma cruzi proteasome, demonstrating potential for the development of new treatments for Chagas disease. nih.gov

| Derivative Class | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 4-(Aryl)-6-phenylpyridazin-3(2H)-ones | Antibacterial | Active against MRSA, P. aeruginosa, and A. baumannii with MIC values as low as 3.74 µM. | mdpi.com |

| Indole-bearing Pyridazinones | Anti-inflammatory (PDE4B Inhibition) | Showed significant PDE4B inhibition (64% at 20 µM) and selectivity over other PDE isoforms. | nih.gov |

| Functionalized Pyridazinones | Anti-parasitic (T. cruzi Proteasome Inhibition) | Identified as potent and selective inhibitors, leading to the development of compounds for in vivo efficacy studies. | nih.gov |

| Benzalhydrazone-substituted Pyridazinones | Neuroprotection (MAO-B Inhibition) | Derivatives showed potent and highly selective MAO-B inhibition with IC50 values in the sub-micromolar range. | benthamdirect.com |

| Tricyclic Indenopyridazinones | Cardiovascular | Exhibited antihypertensive and platelet aggregation inhibitory activities. | mdpi.com |

Identification of Knowledge Gaps and Unaddressed Research Questions

Despite the extensive research on pyridazinone derivatives, significant knowledge gaps remain, particularly concerning the foundational compound, this compound.

Intrinsic Activity of the Parent Compound: The specific biological activity profile of this compound itself is largely uncharacterized. Most studies use it as a scaffold, immediately proceeding to derivatization. Understanding its inherent properties could provide a crucial baseline for SAR studies.

Mechanism of Action Specificity: While derivatives have been shown to inhibit various enzymes like COX-2, PDE4, and MAO-B, the precise molecular interactions and the reasons for target selectivity are not always well understood. nih.gov Further studies are needed to elucidate why certain substitutions favor one target over another.

Pharmacokinetics and Bioavailability: A major challenge in developing pyridazinone-based therapeutics is achieving favorable pharmacokinetic profiles, including good bioavailability and target specificity. eurekalert.org Many potent in vitro inhibitors fail to translate their efficacy in vivo due to poor absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org

Off-Target Effects: The ability of the pyridazinone scaffold to interact with multiple biological targets raises concerns about potential off-target effects. nih.gov A systematic profiling of advanced derivatives against a broad panel of receptors and enzymes is often lacking.

Prospective Avenues for Synthetic Innovation in this compound Derivatives

Future synthetic efforts can build upon established methods to create novel derivatives with improved potency and specificity. The this compound core offers multiple sites for chemical modification.

Regioselective Functionalization: Developing novel and efficient methods for regioselective substitution on the pyridazinone ring is crucial. Palladium-catalyzed cross-coupling reactions, for instance, have been effectively used to introduce diverse substituents onto the pyridazinone core and could be further explored.

Fused Heterocyclic Systems: Expanding the chemical space by fusing other heterocyclic rings to the pyridazinone core has proven to be a successful strategy. mdpi.com The synthesis of novel tricyclic and polycyclic systems, such as pyrrolo[3,4-d]pyridazinones and indenopyridazinones, could lead to compounds with unique pharmacological profiles and improved interactions with biological targets. mdpi.commdpi.com

Bioisosteric Replacement: Systematic replacement of the bromophenyl group with other bioisosteres could modulate the compound's properties. This can be used to fine-tune lipophilicity, improve metabolic stability, and explore new interactions within target binding sites.

Green Chemistry Approaches: Future synthetic routes should focus on sustainability. This includes employing microwave-assisted synthesis to enhance reaction rates and yields, as well as using greener solvents and catalysts.

Emerging Paradigms in Biological Evaluation and Mechanism of Action Studies

To advance the field, future research must adopt more sophisticated biological evaluation strategies that go beyond primary screening.

Phenotypic and Target-Based Screening: A dual approach combining phenotypic screening on whole cells or organisms with target-based assays is highly effective. The discovery of anti-Chagas disease agents, which involved screening a library for antiparasitic activity followed by assays against the specific T. cruzi proteasome, serves as an excellent model. nih.gov

Selectivity Profiling: It is essential to profile promising compounds against a panel of related biological targets to ensure selectivity. For example, kinase inhibitors should be tested against a broad kinase panel, and enzyme inhibitors should be evaluated against human isoforms to predict potential toxicity. nih.gov

Advanced Mechanistic Studies: Determining the precise mechanism of action is critical. Techniques like cryo-electron microscopy (cryo-EM) can provide high-resolution structural data of a compound bound to its target, as demonstrated with a pyridazinone inhibitor and the T. cruzi proteasome. acs.org This structural insight is invaluable for rational drug design.

Cell-Based and In Vivo Models: Potent compounds must be evaluated in relevant cell-based assays that measure downstream effects, such as the inhibition of cytokine production for anti-inflammatory agents. nih.gov Ultimately, progression to well-designed animal models is necessary to assess in vivo efficacy and pharmacokinetics. acs.org

Integration of Advanced Computational Methodologies for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and can be more deeply integrated into the research of this compound derivatives.

Structure-Based Drug Design (SBDD): When the 3D structure of a target is known, molecular docking can predict binding modes and affinities, helping to prioritize which derivatives to synthesize. mdpi.com This approach has been successfully used to rationalize the SAR of pyridazinone derivatives as antibacterial agents and enzyme inhibitors. mdpi.commdpi.com

Pharmacophore Modeling and Virtual Screening: In cases where the target structure is unknown, pharmacophore models can be generated from a set of active compounds. nih.gov These models define the essential chemical features required for activity and can be used to screen large virtual libraries for new hits.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of molecules, such as the frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP). mdpi.com This information helps in understanding molecular reactivity and interaction capabilities.

In Silico ADMET Prediction: Early prediction of ADMET properties is crucial to avoid late-stage failures. Computational models can estimate properties like solubility, permeability, metabolic stability, and potential toxicity, guiding the design of compounds with better drug-like properties. mdpi.com

Translational Research Perspectives and Academic Impact

The ultimate goal of medicinal chemistry research is the translation of basic scientific findings into tangible clinical benefits. For derivatives of this compound, the path from a promising laboratory compound to a therapeutic agent presents both opportunities and challenges.

The academic impact of pyridazinone research is already substantial, contributing to a deeper understanding of SAR and demonstrating the scaffold's versatility. eurekalert.orgbenthamdirect.com The key translational challenge lies in bridging the gap between high in vitro potency and successful in vivo efficacy. eurekalert.org This requires a multidisciplinary approach focused on optimizing not just the pharmacodynamic properties (potency, selectivity) but also the pharmacokinetic profile.

The development of pyridazinone-based proteasome inhibitors for Chagas disease highlights a successful translational strategy. nih.gov This work progressed from initial screening to lead optimization guided by structural biology and ADME profiling, culminating in a compound suitable for efficacy studies in animal models. nih.gov Future research should emulate this integrated approach, focusing on identifying derivatives with balanced properties that are suitable for preclinical development. The broad spectrum of activities associated with this scaffold suggests that continued research could yield novel drug candidates for infectious diseases, inflammation, and oncology.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromophenyl)-3H-pyridazin-6-one, and what factors influence the choice of reaction conditions?

Methodological Answer: The synthesis of this compound typically involves cyclization and functional group substitution. A representative approach includes:

- Step 1: Condensation of a bromophenyl-containing precursor (e.g., 4-bromophenyl hydrazine) with a diketone or ester under acidic or basic conditions to form the pyridazinone core.

- Step 2: Halogenation or bromine retention via controlled reaction conditions (e.g., using NaOEt in ethanol for cyclization, as seen in dihydropyridazinone syntheses) .

- Key Factors:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.

- Temperature: Reactions often proceed at reflux (e.g., 80–100°C) to overcome activation barriers.

- Catalysts: Lewis acids like ZnCl₂ may accelerate cyclization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

- X-ray Crystallography: Resolves bond lengths and angles (e.g., N–N distances in the pyridazinone ring ≈ 1.32–1.35 Å) and confirms the bromophenyl orientation .

- Infrared (IR) Spectroscopy: Detects C=O stretches (~1670–1700 cm⁻¹) and C–Br vibrations (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and electronic properties of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the pyridazinone ring often exhibits high electron density at the oxygen atom .

- Simulates reaction pathways (e.g., cyclization barriers) using transition-state modeling .

- Molecular Dynamics (MD): Models solvation effects and ligand-protein interactions for biological activity predictions .

- Software Tools: Gaussian, ORCA, or VASP for simulations; PyMOL or Mercury for visualization .

Q. What strategies resolve contradictory data in biological activity studies of pyridazinone derivatives, particularly in structure-activity relationships (SAR)?

Methodological Answer:

- Systematic SAR Analysis:

- Statistical Validation: Apply multivariate analysis (e.g., PCA or PLS) to correlate structural features (e.g., logP, dipole moments) with activity .

- Case Study: Discrepancies in anti-inflammatory activity may arise from assay conditions (e.g., cell line differences). Cross-validation using in vitro and in vivo models is critical .

Q. How does the bromine substituent at the 4-phenyl position influence cyclization efficiency and electronic properties?

Methodological Answer:

- Electronic Effects:

- Cyclization Efficiency:

Q. What advanced purification techniques isolate stereoisomers of pyridazinone derivatives, and how are their configurations determined?

Methodological Answer:

- Chromatography:

- Configuration Determination:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.